molecular formula C10H20N2 B3042333 (R)-(+)-1-(2-Pyrrolidinylmethyl)piperidine CAS No. 575469-26-0

(R)-(+)-1-(2-Pyrrolidinylmethyl)piperidine

Cat. No. B3042333
CAS RN: 575469-26-0
M. Wt: 168.28 g/mol
InChI Key: MYIDBVVEYLMRSS-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-(+)-1-(2-Pyrrolidinylmethyl)piperidine, otherwise known as (+)-PMP, is a chiral compound with important implications in the fields of synthetic organic chemistry and pharmaceuticals. It is a key component in the synthesis of several drugs, and is also used as a research tool in the study of biochemical and physiological effects. In

Scientific Research Applications

  • Stereoselective Synthesis : Chiral, nonracemic 2-substituted pyrrolidines and piperidines, like (R)-(+)-1-(2-Pyrrolidinylmethyl)piperidine, have been synthesized in high enantiomeric excess (ee) and moderate to good chemical yields. This process involves three steps, starting from (R)-phenylglycinol, and is significant in medicinal chemistry due to the importance of stereochemistry in drug design (Andrés et al., 2000).

  • Method for Synthesis : A novel method for the synthesis of 3-(Pyrrolidin-1-yl)piperidine, a compound with major importance in medicinal chemistry, was proposed. This method simplifies the production of large quantities of the compound, which is crucial for pharmaceutical applications (Smaliy et al., 2011).

  • Ring Enlargement Techniques : The Mitsunobu reaction was used for the ring enlargement of polyhydroxylated pyrrolidines to piperidines, demonstrating a method to synthesize various ring sizes important in drug development (Dondoni et al., 2004).

  • Binding Studies : The binding of 2-aryl-4-(piperidin-1-yl)butanamines and 1,3,4-trisubstituted pyrrolidines, to human CCR5 receptors, was studied. This research is valuable for developing antagonists in pharmacology (Castonguay et al., 2003).

  • Ring-Closing Metathesis in Synthesis : The ring-closing metathesis reaction (RCM) was used to construct piperidine and pyrrolidine cores for the total synthesis of natural alkaloids. This method is significant in the synthesis of complex molecular structures found in natural products (Felpin & Lebreton, 2003).

  • NMR Study : An experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine was conducted, providing insights into the molecular structure and stable forms of this compound. Such studies are critical for understanding the properties of potential pharmaceutical compounds (Alver et al., 2011).

properties

IUPAC Name

1-[[(2R)-pyrrolidin-2-yl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-7-12(8-3-1)9-10-5-4-6-11-10/h10-11H,1-9H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIDBVVEYLMRSS-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C[C@H]2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-1-(2-Pyrrolidinylmethyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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